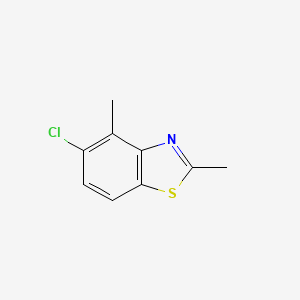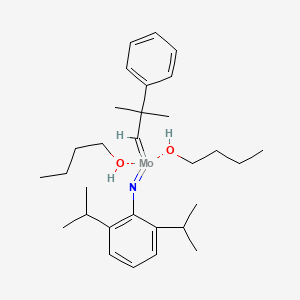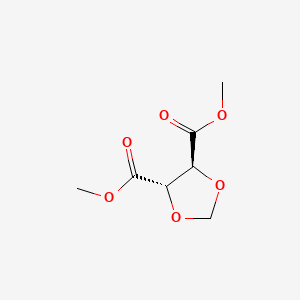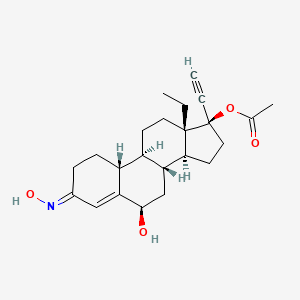
syn/anti-6ss-Hydroxy-norgestimate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
syn/anti-6ss-Hydroxy-norgestimate: is a synthetic derivative of norgestimate, a progestin used in hormonal contraceptives. This compound is characterized by the presence of a hydroxyl group at the 6th position, which can exist in either the syn or anti configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syn/anti-6ss-Hydroxy-norgestimate typically involves the hydroxylation of norgestimate. One common method is the Mukaiyama aldol addition, which uses silyl enol ethers as enolate equivalents in the presence of Lewis acids . The reaction conditions can be adjusted to favor either the syn or anti configuration by varying the size of substituents and the type of Lewis acid used .
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The process often includes steps for the separation and purification of the syn and anti isomers to meet specific application requirements.
Chemical Reactions Analysis
Types of Reactions: syn/anti-6ss-Hydroxy-norgestimate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent norgestimate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 6-keto-norgestimate.
Reduction: Formation of norgestimate.
Substitution: Formation of 6-halogenated norgestimate derivatives.
Scientific Research Applications
Chemistry: syn/anti-6ss-Hydroxy-norgestimate is used as an intermediate in the synthesis of other complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions .
Biology and Medicine: In medicinal chemistry, this compound is studied for its potential as a progestin in hormonal therapies. It is also used in the development of new contraceptive methods and treatments for hormone-related disorders .
Industry: The compound is used in the pharmaceutical industry for the production of hormonal contraceptives and other hormone-based therapies. Its role as an intermediate makes it crucial in the synthesis of various biologically active compounds.
Mechanism of Action
syn/anti-6ss-Hydroxy-norgestimate exerts its effects by acting as a progestin, binding to progesterone receptors in the body. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to a reduction in follicle-stimulating hormone and luteinizing hormone levels . These actions prevent ovulation and contribute to its contraceptive effects.
Comparison with Similar Compounds
Norgestimate: The parent compound, used widely in hormonal contraceptives.
Levonorgestrel: Another progestin with similar applications but different pharmacokinetic properties.
Norelgestromin: An active metabolite of norgestimate with higher binding affinity to progesterone receptors.
Uniqueness: Its stereochemistry also provides opportunities for studying stereoselective reactions and developing new synthetic methodologies.
Properties
IUPAC Name |
[(3E,6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6-hydroxy-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-4-22-10-8-17-16-7-6-15(24-27)12-19(16)21(26)13-18(17)20(22)9-11-23(22,5-2)28-14(3)25/h2,12,16-18,20-21,26-27H,4,6-11,13H2,1,3H3/b24-15+/t16-,17-,18-,20+,21-,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBKSKQGEKSECB-HUIWCHIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CC/C(=N\O)/C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108434-19-1 |
Source


|
| Record name | 6beta-Hydroxynorgestimate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108434191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6.BETA.-HYDROXYNORGESTIMATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24GU5BE2T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)
![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)
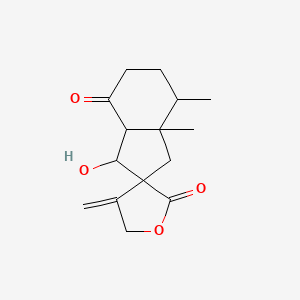
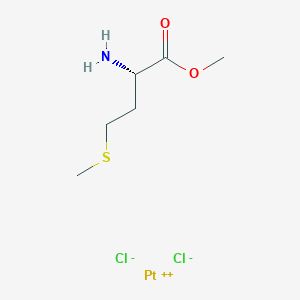
![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)
![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)

![[1,1-Biphenyl]-2,4-diol,3,5-diethyl-](/img/structure/B591184.png)
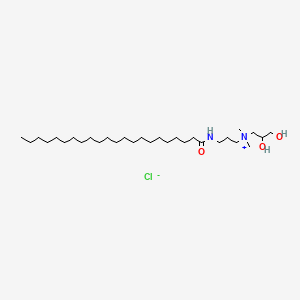
![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)
